Disodium tetrabromophthalate
Overview
Description
Disodium tetrabromophthalate is a chemical compound with the molecular formula C8Br4Na2O4 and a molecular weight of 525.679 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Disodium tetrabromophthalate can be analyzed using computational methods such as the CDOCKER algorithm . The 3D structure of the compound can be downloaded from databases like PubChem .Physical And Chemical Properties Analysis
Disodium tetrabromophthalate is a substance used for research and development . It is advised to handle it in a well-ventilated place, avoid contact with skin and eyes, and avoid breathing in dust, mist, gas, or vapors . It is also recommended to use personal protective equipment and chemical impermeable gloves when handling this substance .Scientific Research Applications
Catalytic Properties
- Disodium tetracarbonylferrate (–II), an analog of Disodium tetrabromophthalate, acts as an efficient catalyst for the dismutation of aromatic aldehydes to esters, with a unique reaction mechanism involving alkyl iodides and protonation processes (Yamashita et al., 1976).
Synthesis of Organic Compounds
- An expeditious procedure to synthesize ethers and esters of tri- and Tetrahydroxy[6]helicenebisquinones from dye-intermediates, like disodium 4-hydroxy- and 4,5-dihydroxynaphthalene-2,7-disulfonates, has been developed, demonstrating the potential utility of disodium compounds in complex organic syntheses (Paruch et al., 2000).
Enhancing Polymer Properties
- Disodium 1,2-dicarbomethoxyethylphosphonate, a compound with a similar structure, has been shown to improve the resistance to combustion and thermal stability of polyethyleneterephthalate, suggesting that disodium compounds can enhance polymer properties (Troev et al., 1981).
Chelation and Metal Complex Studies
- Potentiometric studies of uranium(VI) and thorium(IV) chelates with disodium-1: 8-dihydroxynaphthalene-3: 6-disulphonate (CTS) provide insights into the application of disodium compounds in metal chelation and complex formation (Banerjee & Dey, 1968).
Photodynamic Activity
- The disodium salt of disulfonated hydroxyaluminium phthalocyanine (PcDS) shows photodynamic activity against prions, indicating the potential for disodium compounds in biodegradable treatments and inactivation of pathogens (Janoušková et al., 2012).
Photoreduction Sensitization
- Metallophthalocyanines (MPc) and tetrasubstituted magnesium phthalocyanines (MgPcR4), using disodium ethylenediaminetetraacetic acid (Na2EDTA) as an electron donor, have been investigated as effective sensitizers for photoreduction, highlighting the role of disodium compounds in photoreduction processes (Ohtani et al., 1986).
properties
IUPAC Name |
disodium;3,4,5,6-tetrabromophthalate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br4O4.2Na/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;;/h(H,13,14)(H,15,16);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNQAECQSKUEGD-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Br4Na2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13810-83-8 (Parent) | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025357793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90889689 | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90889689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium tetrabromophthalate | |
CAS RN |
25357-79-3 | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025357793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90889689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium tetrabromophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.613 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.